
磷酸三铵三水合物
描述
Triammonium phosphate trihydrate is an inorganic compound with the chemical formula
(NH4)3PO4⋅3H2O
. It is commonly known as triammonium phosphate trihydrate and appears as a white crystalline solid. This compound is highly soluble in water and is used in various industrial and scientific applications due to its unique chemical properties.科学研究应用
Triammonium phosphate trihydrate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in analytical chemistry for the precipitation of metal ions.
Biology: Employed in buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.
Industry: Used in the production of fertilizers, fire retardants, and as a flux in the manufacture of ceramics and glass.
作用机制
Target of Action
Triammonium phosphate trihydrate primarily targets magnesium ions . It interacts with these ions to form a precipitate, which plays a crucial role in its various applications .
Mode of Action
The compound interacts with magnesium ions to form a precipitate . This interaction is a key part of its mode of action and results in significant changes in the environment where it is applied.
Pharmacokinetics
It is known to be soluble in water , which can influence its distribution and availability in various environments.
Result of Action
The primary result of triammonium phosphate trihydrate’s action is the formation of a precipitate with magnesium ions . This can be used for magnesium separation from lithium in salt-lake brines .
Action Environment
The action of triammonium phosphate trihydrate can be influenced by environmental factors. For instance, its solubility increases with temperature , which can affect its efficacy. Additionally, it decomposes into ammonia and phosphate salts at high temperatures , which can impact its stability. Therefore, it should be stored in a dry, well-ventilated place, away from fire and combustible materials .
准备方法
Synthetic Routes and Reaction Conditions: Triammonium phosphate trihydrate can be synthesized by reacting phosphoric acid with ammonia. The reaction typically occurs in an aqueous solution, where ammonia gas is bubbled through a solution of phosphoric acid. The reaction can be represented as follows:
H3PO4+3NH3+3H2O→(NH4)3PO4⋅3H2O
The reaction is exothermic and should be conducted under controlled conditions to manage the release of heat and ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of triammonium phosphate trihydrate involves large-scale reactors where ammonia and phosphoric acid are combined under controlled temperature and pressure conditions. The resulting solution is then cooled to precipitate the triammonium phosphate trihydrate crystals, which are subsequently filtered, washed, and dried.
化学反应分析
Types of Reactions: Triammonium phosphate trihydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to release ammonia gas and phosphoric acid.
Acid-Base Reactions: It reacts with strong acids to form phosphoric acid and ammonium salts.
Precipitation Reactions: It can react with metal ions to form insoluble metal phosphates.
Common Reagents and Conditions:
Oxidizing Agents: Triammonium phosphate trihydrate can react with oxidizing agents, although it is generally stable under normal conditions.
Reducing Agents: It is not typically involved in reduction reactions due to its stable phosphate group.
Substitution Reactions: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Major Products Formed:
Ammonia Gas: Released during thermal decomposition.
Phosphoric Acid: Formed during acid-base reactions.
Metal Phosphates: Formed during precipitation reactions with metal ions.
相似化合物的比较
Triammonium phosphate trihydrate can be compared with other ammonium phosphates, such as:
Diammonium Phosphate (DAP): (NH4)2HPO4
Monoammonium Phosphate (MAP): (NH4)H2PO4
Uniqueness:
Triammonium Phosphate Trihydrate: Contains three ammonium ions per phosphate ion, making it more basic compared to DAP and MAP.
Diammonium Phosphate: Contains two ammonium ions, making it less basic than triammonium phosphate trihydrate but more basic than monoammonium phosphate.
Monoammonium Phosphate: Contains one ammonium ion, making it the least basic among the three.
Each of these compounds has unique properties and applications based on their chemical composition and reactivity.
属性
IUPAC Name |
triazanium;phosphate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H3N.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h3*1H3;(H3,1,2,3,4);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXPLCBTGWFAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631284 | |
| Record name | Ammonium phosphate--water (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25447-33-0 | |
| Record name | Ammonium phosphate--water (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, triammonium salt, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triammonium phosphate trihydrate in the synthesis of hydroxyapatite-gelatin composite layers?
A: Triammonium phosphate trihydrate (TAP) serves as the phosphorus source in the sol-gel synthesis of hydroxyapatite (HAP) within the gelatin matrix []. In this process, TAP reacts with a calcium source, typically calcium nitrate tetrahydrate, in an aqueous solution. The reaction is carefully controlled for pH and stoichiometry to ensure the formation of HAP with the desired Ca/P ratio [].
Q2: How does the sol-gel method benefit the preparation of these composite layers compared to other methods?
A: The sol-gel method offers several advantages in this context []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


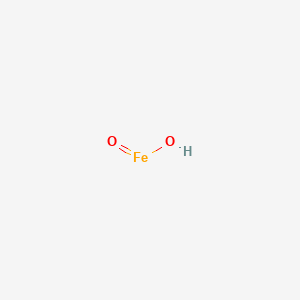
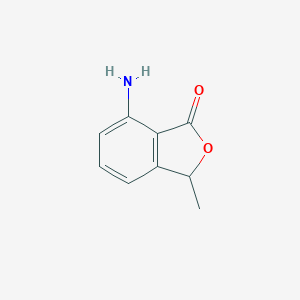
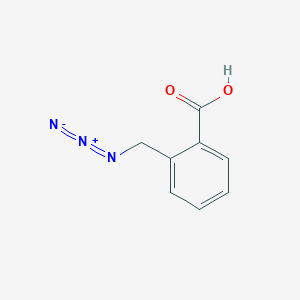
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
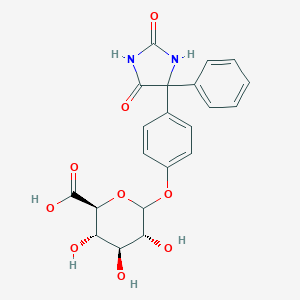



![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
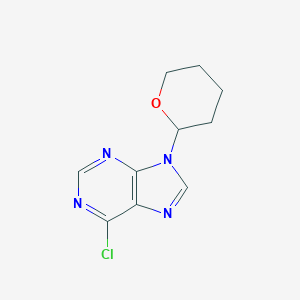
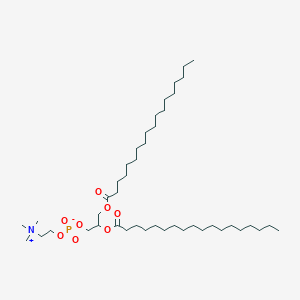

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

